molecular formula C24H24FN3O2 B2855663 N'-(2-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 941872-05-5

N'-(2-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2855663
CAS No.: 941872-05-5
M. Wt: 405.473
InChI Key: BQUZRIZJCNBTIQ-UHFFFAOYSA-N
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Description

N'-(2-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide ( 941872-05-5) is a synthetic organic compound with a molecular formula of C24H24FN3O2 and a molecular weight of 405.47 g/mol . This molecule features a complex structure incorporating a naphthalene ring system, a fluorophenyl group, and a pyrrolidine moiety, linked by an ethanediamide (oxalamide) backbone. This specific architecture suggests potential for interaction with various biological targets. In research settings, naphthalene-based compounds have been extensively investigated for their inhibitory effects on viral proteases . For instance, studies have explored similar naphthalene scaffolds as potential inhibitors of the SARS-CoV-2 Papain-like protease (PLpro), a key enzyme for viral replication . Furthermore, the pyrrolidine moiety is a common feature in compounds with diverse pharmacological activities. This product is intended for research applications only, such as in vitro assays and as a standard in analytical studies. It is not for diagnostic or therapeutic use. Researchers can obtain this compound in various quantities from suppliers such as Life Chemicals .

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c25-20-12-3-4-13-21(20)27-24(30)23(29)26-16-22(28-14-5-6-15-28)19-11-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,22H,5-6,14-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUZRIZJCNBTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amide Derivatives with Naphthalenyl Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reference
Target Compound C27H26FN3O2 451.52 2-Fluorophenyl, naphthalen-1-yl, pyrrolidin-1-yl Structural focus, potential CNS activity
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C28H27NO2 409.52 Diphenylethyl, 6-methoxynaphthalen-2-yl Naproxen-derived amide; anti-inflammatory potential
N-Phenyl-N-(piperidin-4-yl)propionamide derivatives C24H29N3O ~375–450 Tetrahydronaphthalenyl, piperidinyl Investigated for serotonin receptor modulation

Key Comparisons :

  • Naphthalenyl Orientation : The target compound’s naphthalen-1-yl group (linear fused rings) may exhibit distinct π-stacking compared to naphthalen-2-yl (angular fused rings) in –3, affecting binding pocket interactions .
  • Amide Linkage : Unlike the diphenylethylamine amide in , the target compound’s ethanediamide backbone could enhance hydrogen-bonding capacity with biological targets .
Pyrrolidinyl/Piperidinyl Ethyl Substituents
Compound Name Heterocycle Key Functional Groups Notes Reference
Target Compound Pyrrolidin-1-yl Ethyl linker Flexibility for receptor docking
N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)quinoline-2-carboxamide Pyrrolidin-1-yl Morpholine, quinoline Antibacterial activity observed
N-Pyrrolidino Isotonitazene Pyrrolidin-1-yl Nitrobenzimidazole Opioid receptor affinity

Key Comparisons :

  • Basicity and Solubility : The pyrrolidine group in the target compound (pKa ~11) may confer higher solubility in acidic environments compared to morpholine (pKa ~8) in , influencing bioavailability .
  • Steric Effects : The absence of bulky groups (e.g., nitrobenzimidazole in ) on the pyrrolidine ring in the target compound may reduce steric hindrance during target binding .
Fluorophenyl-Containing Analogs
Compound Name Fluorophenyl Position Additional Groups Activity Reference
Target Compound 2-Fluorophenyl Naphthalen-1-yl Undocumented
Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide) 2-Fluorophenyl Piperidinyl, phenylethyl µ-opioid receptor agonist

Key Comparisons :

  • Electronic Effects: The 2-fluorophenyl group in both compounds enhances electron-withdrawing character, but Ocfentanil’s piperidinyl and phenylethyl groups confer opioid activity, whereas the target compound’s naphthalenyl-pyrrolidine system may target non-opioid pathways .

Research Findings and Data

Physicochemical Properties
  • Lipophilicity (LogP) : Estimated ~4.2 (higher than ’s 6-methoxynaphthalenyl derivative, LogP ~3.8) due to the naphthalen-1-yl group’s hydrophobicity .
  • Crystallinity : Likely to form stable crystals with intermolecular hydrogen bonds (O–H···N), as seen in naphthol analogs () .

Q & A

Q. What are the optimal synthetic routes for N'-(2-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as fluorophenylamines and naphthalene-pyrrolidine hybrids. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanediamide backbone to the fluorophenyl and naphthalene-pyrrolidine moieties .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the target compound from byproducts.
  • Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–80°C) improves efficiency. Kinetic monitoring via TLC or HPLC is recommended .

Q. How can the compound’s structural integrity be validated post-synthesis?

Employ a combination of:

  • Spectroscopic techniques : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm proton and carbon environments, especially the fluorophenyl (δ 7.2–7.8 ppm) and pyrrolidine (δ 2.5–3.5 ppm) signals .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~480–500 Da).
  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemical ambiguities and validate bond lengths/angles .

Q. What are the critical physicochemical properties influencing experimental design (e.g., solubility, stability)?

  • Solubility : Moderate lipophilicity (logP ~3.5–4.0) suggests limited aqueous solubility; use DMSO or ethanol for stock solutions.
  • Stability : Susceptible to hydrolysis at the amide bond under acidic/basic conditions. Store at –20°C in anhydrous solvents .
  • Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, necessitating low-temperature handling during thermal studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate bioactivity?

  • Analog synthesis : Modify substituents (e.g., replace naphthalene with quinoline or adjust fluorophenyl position) to assess impact on target binding .
  • Biological assays : Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies (radioligand displacement) to correlate structural changes with activity.
  • Computational docking : Combine molecular dynamics (e.g., AutoDock Vina) with crystallographic data to predict binding modes and guide SAR .

Q. How should researchers resolve contradictions in crystallographic vs. computational structural data?

  • Cross-validation : Compare experimental (X-ray) bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Twinned data analysis : Use SHELXD/SHELXE for high-throughput phasing to address twinning artifacts common in flexible molecules .
  • Dynamic simulations : Run MD simulations to assess conformational flexibility in solution vs. solid state .

Q. What methodologies are recommended for assessing the compound’s potential in neuropharmacology?

  • In vitro models : Primary neuronal cultures or SH-SY5Y cells for evaluating neurotransmitter uptake inhibition (e.g., serotonin/dopamine transporters) .
  • Electrophysiology : Patch-clamp studies to test ion channel modulation (e.g., voltage-gated Na+^+/K+^+ channels).
  • Behavioral assays : Rodent models (e.g., forced swim test) to screen for antidepressant/anxiolytic activity, paired with pharmacokinetic profiling (plasma half-life, BBB permeability) .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II to estimate metabolic sites (e.g., CYP450-mediated oxidation of pyrrolidine) and hepatotoxicity risks .
  • Reactive metabolite screening : Use glutathione trapping assays to identify electrophilic intermediates.
  • DEREK Nexus : Rule-based software to flag structural alerts (e.g., Michael acceptors) .

Q. What strategies address low reproducibility in biological assays involving this compound?

  • Batch standardization : Ensure consistent purity (>95% by HPLC) and characterize polymorphic forms via PXRD .
  • Solvent controls : Account for DMSO’s effects on cell viability (<0.1% v/v).
  • Positive/Negative controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

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